molecular formula C8H7BO4 B13413389 5-(2-Furyl)-2-furylboronic acid

5-(2-Furyl)-2-furylboronic acid

Cat. No.: B13413389
M. Wt: 177.95 g/mol
InChI Key: WWMMNBBWDBVWJJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-2-furylboronic acid typically involves the reaction of 2-furylboronic acid with a furan derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where 2-furylboronic acid reacts with a halogenated furan compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)-2-furylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Furyl)-2-furylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The primary mechanism of action for 5-(2-Furyl)-2-furylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the furan group to a palladium catalyst, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura coupling reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Furylboronic acid
  • 5-Formylfuran-2-boronic acid
  • 2,5-Furandicarboxylic acid

Comparison

5-(2-Furyl)-2-furylboronic acid is unique due to the presence of two furan rings, which enhances its reactivity and versatility in chemical reactions compared to compounds with a single furan ring. This dual furan structure allows for more complex molecular architectures and broader applications in synthetic chemistry .

Properties

Molecular Formula

C8H7BO4

Molecular Weight

177.95 g/mol

IUPAC Name

[5-(furan-2-yl)furan-2-yl]boronic acid

InChI

InChI=1S/C8H7BO4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H

InChI Key

WWMMNBBWDBVWJJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)C2=CC=CO2)(O)O

Origin of Product

United States

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